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Compound of Interest

Compound Name: 2-(Octyloxy)aniline

Cat. No.: B1317713 Get Quote

CAS Number: 52464-52-5

This technical guide provides a comprehensive overview of 2-(Octyloxy)aniline, also known

as 2-octoxyaniline or benzenamine, 2-(octyloxy)-. It is intended for researchers, scientists, and

drug development professionals, offering detailed information on its chemical properties,

synthesis, and potential biological significance.

Chemical and Physical Properties
2-(Octyloxy)aniline is an organic compound featuring an aniline core substituted with an

octyloxy group at the ortho position. This substitution significantly influences its

physicochemical properties compared to unsubstituted aniline. A summary of its key

quantitative data is presented below.

Property Value Source

CAS Number 52464-52-5 N/A

Molecular Formula C₁₄H₂₃NO N/A

Molecular Weight 221.34 g/mol N/A

Boiling Point 176-178 °C (at 8 Torr) N/A

Synthesis of 2-(Octyloxy)aniline
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The synthesis of 2-(Octyloxy)aniline can be achieved through various established methods for

ether synthesis, followed by functional group transformations if necessary. A common and

effective route involves the Williamson ether synthesis.

Experimental Protocol: Williamson Ether Synthesis
This protocol describes the synthesis of 2-(Octyloxy)aniline from 2-nitrophenol and 1-

bromooctane, followed by the reduction of the nitro group.

Step 1: Synthesis of 1-Nitro-2-(octyloxy)benzene

Materials: 2-nitrophenol, 1-bromooctane, potassium carbonate (K₂CO₃), and a suitable

solvent such as acetone or dimethylformamide (DMF).

Procedure:

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve

2-nitrophenol in the chosen solvent.

Add an excess of potassium carbonate to the solution. This acts as a base to deprotonate

the phenolic hydroxyl group.

To the stirred suspension, add 1-bromooctane dropwise.

Heat the reaction mixture to reflux and maintain for several hours until the reaction is

complete (monitoring by thin-layer chromatography is recommended).

After cooling to room temperature, filter the mixture to remove the inorganic salts.

Evaporate the solvent from the filtrate under reduced pressure.

The resulting crude product can be purified by column chromatography to yield pure 1-

nitro-2-(octyloxy)benzene.

Step 2: Reduction of 1-Nitro-2-(octyloxy)benzene to 2-(Octyloxy)aniline

Materials: 1-nitro-2-(octyloxy)benzene, a reducing agent such as tin(II) chloride (SnCl₂) in

concentrated hydrochloric acid (HCl), or catalytic hydrogenation (e.g., H₂ gas with a
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palladium-on-carbon catalyst).

Procedure (using SnCl₂/HCl):

Dissolve 1-nitro-2-(octyloxy)benzene in a suitable solvent like ethanol.

Add an excess of tin(II) chloride dihydrate and concentrated hydrochloric acid to the

solution.

Stir the reaction mixture at room temperature or with gentle heating until the reduction of

the nitro group is complete.

Neutralize the reaction mixture with a base, such as a concentrated solution of sodium

hydroxide (NaOH), until the solution is alkaline.

Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure to obtain 2-(octyloxy)aniline.

To cite this document: BenchChem. [In-Depth Technical Guide: 2-(Octyloxy)aniline].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1317713#2-octyloxy-aniline-cas-number-lookup]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 4 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1317713?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

